molecular formula C20H23N3O6S B15101067 Methyl 4-[({4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate

Methyl 4-[({4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate

Cat. No.: B15101067
M. Wt: 433.5 g/mol
InChI Key: QBDUZZLZPOGVSG-UHFFFAOYSA-N
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Description

Methyl 4-[({4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate is a complex organic compound that features a benzoate ester linked to a piperazine ring, which is further substituted with a methoxyphenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[({4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate typically involves multiple steps:

    Formation of the piperazine ring: This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts.

    Introduction of the methoxyphenylsulfonyl group: This step involves the reaction of the piperazine derivative with 4-methoxybenzenesulfonyl chloride under basic conditions.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[({4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in the presence of suitable electrophiles.

Major Products

    Oxidation: Formation of 4-hydroxybenzoate derivatives.

    Reduction: Formation of 4-aminobenzoate derivatives.

    Substitution: Formation of various substituted benzoate derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 4-[({4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Material Science: It is used in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 4-[({4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenylsulfonyl group can form hydrogen bonds and hydrophobic interactions with the active site of enzymes, thereby modulating their activity. The piperazine ring can interact with receptor sites, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate
  • Methyl 4-[({4-[(4-ethoxyphenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate
  • Methyl 4-[({4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate

Uniqueness

Methyl 4-[({4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics, such as in the development of advanced materials and pharmaceuticals.

Properties

Molecular Formula

C20H23N3O6S

Molecular Weight

433.5 g/mol

IUPAC Name

methyl 4-[[4-(4-methoxyphenyl)sulfonylpiperazine-1-carbonyl]amino]benzoate

InChI

InChI=1S/C20H23N3O6S/c1-28-17-7-9-18(10-8-17)30(26,27)23-13-11-22(12-14-23)20(25)21-16-5-3-15(4-6-16)19(24)29-2/h3-10H,11-14H2,1-2H3,(H,21,25)

InChI Key

QBDUZZLZPOGVSG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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